molecular formula C17H14ClN3OS2 B2386146 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(p-tolyl)acetamide CAS No. 864919-07-3

2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(p-tolyl)acetamide

Cat. No.: B2386146
CAS No.: 864919-07-3
M. Wt: 375.89
InChI Key: FJZWEZGUFVGTHH-UHFFFAOYSA-N
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Description

2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(p-tolyl)acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives.

Preparation Methods

The synthesis of 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(p-tolyl)acetamide typically involves the reaction of 2-chlorobenzoyl chloride with thiosemicarbazide to form 2-(2-chlorophenyl)-1,3,4-thiadiazole-5-thiol. This intermediate is then reacted with p-tolylacetyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or chloroform and catalysts such as triethylamine .

Chemical Reactions Analysis

2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(p-tolyl)acetamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(p-tolyl)acetamide involves the inhibition of specific enzymes and pathways in microbial and cancer cells. The compound targets the DNA replication process, disrupting the synthesis of nucleic acids and leading to cell death . It also interferes with the biosynthesis of essential proteins and lipids, further inhibiting cell growth .

Properties

IUPAC Name

2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-(4-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3OS2/c1-11-6-8-12(9-7-11)19-15(22)10-23-17-20-16(21-24-17)13-4-2-3-5-14(13)18/h2-9H,10H2,1H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJZWEZGUFVGTHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC(=NS2)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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